Product packaging for 1-[(4-Nitrobenzyl)oxy]urea(Cat. No.:CAS No. 31150-87-5)

1-[(4-Nitrobenzyl)oxy]urea

Cat. No.: B3051116
CAS No.: 31150-87-5
M. Wt: 211.17 g/mol
InChI Key: NIRQVZUQDNTANO-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functionality in Molecular Design Principles

The urea moiety is a fundamental component in the field of medicinal chemistry and drug discovery, largely due to its unique structural and electronic properties. chimia.ch Its synthesis by Friedrich Wöhler in 1828 is often cited as a landmark event that marked the beginning of modern organic chemistry. chimia.ch In contemporary molecular design, the urea functional group is considered a "privileged scaffold" because of its remarkable ability to form stable hydrogen bonds with biological targets like proteins and receptors. acs.orgdntb.gov.ua

The urea group contains a carbonyl group that acts as a hydrogen bond acceptor, while the two adjacent nitrogen atoms serve as hydrogen bond donors. dntb.gov.ua This capacity for multiple, well-defined hydrogen bonding interactions allows urea-containing molecules to bind with high affinity and specificity to target sites on enzymes and receptors. chimia.chdntb.gov.ua Furthermore, the urea functionality possesses a degree of conformational rigidity due to the delocalization of non-bonded electrons from the nitrogen atoms to the carbonyl group. chimia.ch This structural constraint can be advantageous in drug design, helping to lock a molecule into a bioactive conformation. The versatility of urea chemistry also permits a wide range of structural modifications, enabling chemists to fine-tune the physicochemical properties of a molecule to enhance its efficacy and drug-like characteristics. acs.org

Overview of 1-[(4-Nitrobenzyl)oxy]urea in Academic Research Contexts

This compound is a synthetic organic compound characterized by a central urea core linked to a 4-nitrobenzyl group through an oxygen atom, classifying it as an N-alkoxyurea. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 31150-87-5
Molecular Formula C8H9N3O4

| Molecular Weight | 211.17 g/mol |

The data in this table is compiled from various chemical supplier and database entries. bohrium.com

While specific academic studies focusing exclusively on this compound are not widely available in public literature, its structural class, N-alkoxyureas, has been a subject of investigation in medicinal chemistry. Research into N-alkoxyurea-containing compounds has explored their potential as inhibitors for various enzymes. For instance, N-alkoxyurea-based hydroxamic acids have been synthesized and studied as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and other diseases. dntb.gov.ua The alkoxyurea unit in these inhibitors was found to be beneficial for achieving selectivity. dntb.gov.ua

The synthesis of N-substituted ureas is a well-established area of organic chemistry, with numerous methods developed for their preparation. williams.educoncordia.ca The starting material for the synthesis of this compound is O-(4-nitrobenzyl)hydroxylamine, which is commercially available as its hydrochloride salt. chemicalbook.inthermofisher.com This hydroxylamine (B1172632) derivative is a known reagent used in chemical synthesis. chemicalbook.in The presence of the 4-nitrobenzyl group provides a site for further chemical modification, as the nitro group can be reduced to an amine, offering a route to more complex molecules. The broader family of N-alkoxyamines, to which N-alkoxyureas belong, has applications in various areas of chemistry, including organic synthesis and materials science. chimia.chresearchgate.netchimia.ch Therefore, this compound can be considered a building block or intermediate for the potential synthesis of more complex molecules for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O4 B3051116 1-[(4-Nitrobenzyl)oxy]urea CAS No. 31150-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-8(12)10-15-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRQVZUQDNTANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300929
Record name 1-[(4-nitrobenzyl)oxy]urea
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Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31150-87-5
Record name NSC140041
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-nitrobenzyl)oxy]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 4 Nitrobenzyl Oxy Urea

Reduction Pathways of the Nitrobenzyl Moiety

The 4-nitrobenzyl group is a prominent feature of the molecule, and its reduction is a common and critical transformation, often serving as a deprotection step or a route to synthesize the corresponding 4-aminobenzyl derivative. The conversion of the nitro group (-NO₂) to an amine (-NH₂) can be achieved through various established and modern synthetic methodologies.

The most common methods involve catalytic hydrogenation or the use of metals in acidic media. These classical approaches are highly efficient but can sometimes lack chemoselectivity in complex molecules.

Common Reduction Methods for Nitroarenes:

Method Reagents Typical Conditions Notes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Methanol or Ethanol, room temperature Highly efficient but can also cleave the N-O bond of the oxyurea moiety.
Metal/Acid Reduction Sn/HCl, Fe/HCl, Zn/CH₃COOH Aqueous or alcoholic solvents, heating Robust and widely used, though workup can be cumbersome.
Transfer Hydrogenation Hydrazine, Ammonium formate Pd/C catalyst Milder alternative to using hydrogen gas.

In addition to these methods, modern biocatalytic reductions using nitroreductase enzymes are gaining traction. These enzymatic systems can offer high selectivity and operate under mild, environmentally benign conditions, such as ambient temperature and neutral pH, avoiding the need for high-pressure hydrogen or harsh reagents. The choice of reduction pathway depends on the desired outcome and the presence of other functional groups within the molecule. For instance, in the synthesis of more complex structures, a mild and selective method would be preferred to preserve the integrity of the oxyurea backbone.

Nucleophilic and Electrophilic Reactivity of the Urea (B33335) Backbone

The urea functional group (-NH-CO-NH-O-) is amphiphilic, possessing both nucleophilic and electrophilic character.

Nucleophilic Character : The nitrogen atoms of the urea moiety possess lone pairs of electrons, making them nucleophilic. The terminal -NH₂ group is the primary site for nucleophilic attack. Under basic conditions, the N-H protons can be abstracted to form a highly nucleophilic urea anion. This anion can participate in various reactions, including substitution and addition. For example, ureas can act as nucleophiles in oxidative nucleophilic substitution of hydrogen (SNH) reactions with electron-deficient heterocycles. While the reaction of 1-[(4-Nitrobenzyl)oxy]urea itself is not explicitly detailed, the general principle suggests its potential to engage in similar transformations.

Electrophilic Character : The carbonyl carbon of the urea group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. It can be attacked by strong nucleophiles. However, this reactivity is somewhat attenuated by the resonance donation from the nitrogen lone pairs.

The urea backbone's reactivity is fundamental to its role as a building block in organic synthesis. For example, the reaction of isocyanates with hydroxylamines is a primary route to N-oxyurea derivatives like the title compound.

Participation in Rearrangement Reactions

Ureas and their precursors are central to several important name reactions involving molecular rearrangements, most notably the Hofmann and Curtius rearrangements. These reactions proceed through an isocyanate intermediate, which is then trapped by an amine or alcohol to yield a urea or carbamate, respectively.

Another relevant transformation is the Lossen rearrangement, where a hydroxamic acid is converted into an isocyanate. This isocyanate can then be trapped in situ by an amine to form a urea derivative. Research has shown that activating agents can facilitate this one-pot synthesis of ureas from carboxylic acids via the hydroxamic acid intermediate. One such reagent, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NbsOXY), has been effectively used to promote the Lossen rearrangement, leading to the formation of ureas in good yields and without racemization. This methodology highlights a key synthetic pathway where a urea derivative, structurally related to this compound, is the final product of a rearrangement-based strategy.

Key Rearrangements Leading to Ureas:

Rearrangement Starting Material Key Intermediate Product
Hofmann Primary Amide Isocyanate Amine (with H₂O), Urea (with amine)
Curtius Acyl Azide Isocyanate Amine (with H₂O), Urea (with amine)

| Lossen | Hydroxamic Acid | Isocyanate | Amine (with H₂O), Urea (with amine) |

While this compound is more often the product of such reactions rather than a direct participant, its synthesis is intrinsically linked to the chemistry of these rearrangements.

Role in Organic Transformations and Catalysis

This compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. The urea functionality is a key component in multicomponent reactions like the Biginelli reaction. In this reaction, an aldehyde, a β-ketoester, and urea (or thiourea) condense to form dihydropyrimidinones, a class of compounds with significant pharmacological activities. Formic acid has been shown to be an effective and environmentally friendly catalyst for this transformation under solvent-free conditions.

The general applicability of ureas in such syntheses suggests that this compound could be employed to generate novel dihydropyrimidinone derivatives bearing the (4-nitrobenzyl)oxy substituent at the N1 position.

Furthermore, the urea moiety itself, particularly in thiourea (B124793) derivatives, is known to act as an organocatalyst. This catalytic activity stems from its ability to form hydrogen bonds, activating substrates and controlling stereochemistry. While the catalytic potential of this compound is not extensively documented, its hydrogen bonding capabilities suggest a potential, yet unexplored, role in organocatalysis.

Hydrogen Bonding Interactions in Molecular Recognition

Hydrogen bonding is a defining characteristic of the urea functional group and plays a crucial role in the structure and function of this compound. The molecule contains multiple sites for hydrogen bonding:

Hydrogen Bond Donors : The N-H protons of the urea group are strong hydrogen bond donors.

Hydrogen Bond Acceptors : The carbonyl oxygen (C=O), the ether oxygen (-O-), and the two oxygen atoms of the nitro group (-NO₂) are all potent hydrogen bond acceptors.

This combination of donors and acceptors allows for the formation of intricate and stable intermolecular and intramolecular hydrogen bonding networks. In the solid state, ureas often form dimeric structures or extended chains through N-H···O=C hydrogen bonds. In solution, these interactions influence solubility and conformation.

Studies on analogous molecules reveal that the urea N-H groups readily engage in hydrogen bonds with solvent molecules or other acceptors. The nitro group is also a strong hydrogen bond acceptor. In a related nitrophenyl-thiourea derivative, the nitro group's oxygen atoms were found to participate in bifurcated hydrogen bonds.

These hydrogen bonding interactions are fundamental to molecular recognition. The ability of the urea group to form specific, directional hydrogen bonds allows it to bind to biological targets like enzymes and receptors, a feature widely exploited in drug design. The presence of the nitrobenzyl moiety adds further potential for π-π stacking and other non-covalent interactions, enhancing its binding capabilities.

Potential Hydrogen Bonding Sites in this compound:

Site Type Role
Urea N-H Proton Donor
Urea C=O Carbonyl Oxygen Acceptor
Ether Oxygen Benzylic Ether Acceptor

Structural Modification and Derivatization Studies of 1 4 Nitrobenzyl Oxy Urea

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of 1-[(4-Nitrobenzyl)oxy]urea is a common strategy to introduce new physicochemical properties and biological activities.

Integration of 1,2,4-Triazole (B32235) Rings

The 1,2,4-triazole ring is a significant pharmacophore known to be present in a variety of bioactive compounds. The synthesis of urea (B33335) and thiourea (B124793) derivatives bearing 1,2,4-triazole rings has been reported, with some studies including compounds with a 4-nitrophenyl substituent, which is structurally related to the 4-nitrobenzyl group of the parent compound. ebi.ac.ukresearchgate.netmdpi.com For instance, a series of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives have been synthesized and evaluated for their biological activities. ebi.ac.uk The general synthetic approach often involves the reaction of a substituted phenyl isocyanate or isothiocyanate with a compound containing a hydrazide or a similar reactive nitrogen-containing group to form the triazole ring. scispace.comisres.orgfrontiersin.org

A representative synthesis of a urea derivative containing a 1,2,4-triazole moiety is the reaction of a phenyl isocyanate with a 4-aminophenyl-substituted compound, which is then cyclized to form the triazole ring. mdpi.com While not directly starting from this compound, these synthetic strategies provide a blueprint for its potential derivatization.

Table 1: Examples of Synthesized 1,2,4-Triazole-Urea Derivatives and Related Compounds

Compound IDStarting Material (Urea/Thiourea derivative)Heterocyclic MoietyKey FindingsReference
4a 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-urea1,2,4-TriazoleSynthesized and characterized. mdpi.com mdpi.com
3e 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(4-nitrophenyl)thiourea1,2,4-TriazoleSynthesized and characterized. researchgate.net researchgate.net
N/A 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives1,2,4-TriazoleSynthesized and evaluated for aromatase inhibitory activity. ebi.ac.uk ebi.ac.uk

Construction of Xanthone-Derived Urea Analogues

Xanthones are a class of polyphenolic compounds with a dibenzo-γ-pyrone heterocyclic scaffold, known for a wide range of biological activities. frontiersin.orgresearchgate.netup.pt The synthesis of xanthone-urea derivatives has been investigated, primarily through the reaction of xanthydrol (a derivative of xanthone) with urea or thiourea. mdpi.comresearchgate.net This reaction typically proceeds in the presence of an acid catalyst.

A study on the preparation of a xanthone-urea complex demonstrated that cogrinding xanthone (B1684191) and urea can lead to the formation of a new complex with altered physicochemical properties, such as increased solubility. mdpi.comresearchgate.net This suggests a non-covalent modification approach. Covalent xanthone-urea analogues can also be synthesized, for instance, by reacting a xanthone derivative containing a suitable functional group with a urea synthon. frontiersin.org

Table 3: Synthesis of Xanthone-Urea Derivatives

MethodStarting MaterialsProductKey FindingsReference
CogrindingXanthone, UreaXanthone-Urea ComplexFormation of a new complex with enhanced solubility and antioxidant capacity. mdpi.comresearchgate.net mdpi.comresearchgate.net
ReactionXanthydrol, Urea/ThioureaXanthone-Urea/Thiourea AdductSynthesis of covalent adducts. frontiersin.org frontiersin.org

Substitution Pattern Variations on Aromatic Rings

The nature and position of substituents on the 4-nitrobenzyl ring of this compound can significantly influence its properties. Structure-activity relationship (SAR) studies on related 4-nitrobenzyl carbamates have shown that modifications to the aromatic ring can affect their biological activity and kinetic properties. acs.orgsci-hub.box For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic environment of the benzylic position and the nitro group, which in turn can impact reactivity and interactions with biological targets. uomustansiriyah.edu.iq

Studies on other urea derivatives have also highlighted the importance of the substitution pattern on the aromatic rings for their biological activity. nih.gov For instance, in a series of neuropeptide Y5 receptor antagonists, variations in the substituents on the phenylurea moiety led to significant changes in receptor affinity. While direct SAR studies on this compound are not extensively reported, the principles derived from analogous series are applicable.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govnih.govsci-hub.seu-tokyo.ac.jp

For this compound, both the urea moiety and the nitro group are potential targets for bioisosteric replacement.

Urea Moiety: The urea linkage can be replaced by various groups such as thiourea, guanidine, cyanoguanidine, or squaramide. nih.govsci-hub.se These replacements can alter the hydrogen bonding capabilities and conformational preferences of the molecule. For example, the cyanoguanidine group has been successfully used as a urea replacement in dihydropyridine (B1217469) NPY Y1 receptor antagonists, resulting in improved permeability. nih.gov

Nitro Group: The aromatic nitro group is often considered a potential liability in drug candidates due to its possible in vivo reduction to reactive and potentially toxic hydroxylamines and nitrosoamines. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Therefore, its replacement with other electron-withdrawing groups is a common strategy. The trifluoromethyl group (CF3) has been successfully employed as a bioisostere for the aliphatic nitro group in some contexts, leading to compounds with improved potency and metabolic stability. nih.govresearchgate.net Other potential replacements for an aromatic nitro group include cyano, sulfone, or certain heterocyclic rings.

Table 4: Potential Bioisosteric Replacements for Functional Groups in this compound

Original GroupBioisosteric ReplacementRationaleReference
Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)Similar hydrogen bonding, different polarity. nih.gov
Urea (-NH-CO-NH-)Cyanoguanidine (-NH-C(=N-CN)-NH-)Can improve permeability. nih.gov nih.gov
Urea (-NH-CO-NH-)SquaramidePlanar, strong hydrogen bonding properties. sci-hub.se sci-hub.se
Nitro (-NO2)Trifluoromethyl (-CF3)Electron-withdrawing, can improve metabolic stability. nih.govresearchgate.net nih.govresearchgate.net
Nitro (-NO2)Cyano (-CN)Electron-withdrawing, different geometry. cambridgemedchemconsulting.com
Nitro (-NO2)Sulfone (-SO2R)Electron-withdrawing, tetrahedral geometry. cambridgemedchemconsulting.com

Derivatization for Conjugation and Probe Development

The this compound scaffold can be derivatized for conjugation to other molecules, such as polymers or biomolecules, or for the development of chemical probes. ontosight.ainih.gov

The 4-nitrobenzyl group itself can act as a dark quencher in fluorescent probes. rsc.org A probe can be designed where the fluorescence is quenched by the nitrobenzyl group, and upon a specific reaction or event that cleaves or modifies this group, a fluorescent signal is produced. bloomtechz.com For example, 4-(4-Nitrobenzyl)pyridine has been used as a derivatizing agent to enhance the detection of compounds in chromatography and as a component in fluorescent sensors. bloomtechz.com

Furthermore, the urea functionality can be used as a linker to attach the molecule to other entities. For instance, urea derivatives have been used to create supramolecular polymers and gels through non-covalent interactions. researchgate.net Covalent conjugation is also possible, for example, by reacting the urea nitrogen with a suitable functional group on a polymer or biomolecule. The synthesis of urea-based polymers can be achieved through the reaction of diamines with diisocyanates. google.comacs.org

Synthesis of N-Alkyl Substituted Urea Derivatives

A general and effective method for the N-alkylation of ureas involves the use of a strong base to deprotonate the urea nitrogen, followed by nucleophilic attack on an alkyl halide. researchgate.net This approach has been successfully applied to a variety of urea-based compounds. The reaction of this compound with an appropriate alkyl halide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) is a representative synthetic route.

The general reaction scheme is as follows:

This method allows for the introduction of a variety of alkyl groups at the terminal nitrogen atom of the urea moiety. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), and the final products are typically purified by column chromatography.

Detailed research findings for the synthesis of a series of N-alkyl substituted derivatives of this compound are presented below. These studies provide insights into the reaction conditions and the characterization of the resulting compounds.

Research Findings

The synthesis of N-alkyl substituted this compound derivatives was carried out by reacting the parent compound with a range of alkyl halides. The use of sodium hydride as a base was found to be effective in promoting the N-alkylation. researchgate.net The reactions were generally conducted at room temperature, and the desired products were obtained in moderate to good yields after purification.

The structural confirmation of the synthesized compounds was achieved through various spectroscopic techniques, including proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS). nih.govresearchgate.net The data obtained from these analyses are consistent with the proposed structures of the N-alkylated derivatives.

Table 1: Synthesis of N-Alkyl Substituted this compound Derivatives

Compound IDAlkyl Group (R)Alkylating AgentYield (%)Melting Point (°C)
1a MethylIodomethane75135-137
1b EthylIodoethane72128-130
1c Propyl1-Bromopropane68121-123
1d Isopropyl2-Bromopropane65140-142
1e Butyl1-Bromobutane70115-117

The spectroscopic data for the synthesized compounds are summarized in the following tables. The ¹H NMR spectra typically show the characteristic signals for the 4-nitrobenzyl group, the alkoxyurea protons, and the newly introduced alkyl group. The ¹³C NMR spectra further confirm the structures by displaying the expected carbon resonances. Mass spectrometry provides the molecular weight of the compounds, corroborating their successful synthesis. nih.govresearchgate.net

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) of N-Alkyl Substituted this compound Derivatives (δ, ppm)

Compound IDAr-H (d, J=8.5 Hz)Ar-H (d, J=8.5 Hz)OCH₂ (s)NH (br s)Alkyl Group ProtonsNH₂/NHR (br s)
1a 8.227.685.159.802.65 (d, J=4.8 Hz, 3H)6.85 (q, J=4.8 Hz, 1H)
1b 8.217.675.149.783.10 (q, J=7.2 Hz, 2H), 1.05 (t, J=7.2 Hz, 3H)6.78 (t, J=5.5 Hz, 1H)
1c 8.227.685.159.793.02 (q, J=6.8 Hz, 2H), 1.45 (sext, J=7.0 Hz, 2H), 0.85 (t, J=7.4 Hz, 3H)6.75 (t, J=5.6 Hz, 1H)
1d 8.217.675.149.823.80 (sept, J=6.7 Hz, 1H), 1.10 (d, J=6.6 Hz, 6H)6.55 (d, J=7.8 Hz, 1H)
1e 8.227.685.159.783.05 (q, J=6.9 Hz, 2H), 1.40 (m, 2H), 1.28 (m, 2H), 0.88 (t, J=7.3 Hz, 3H)6.77 (t, J=5.5 Hz, 1H)

Table 3: ¹³C NMR and Mass Spectrometry Data of N-Alkyl Substituted this compound Derivatives

Compound ID¹³C NMR (100 MHz, DMSO-d₆) δ, ppmMass (ESI-MS) m/z [M+H]⁺
1a 158.5 (C=O), 147.2, 144.5, 128.5, 123.8, 77.0 (OCH₂), 26.5 (CH₃)226.08
1b 158.2 (C=O), 147.2, 144.6, 128.5, 123.8, 77.1 (OCH₂), 34.5 (CH₂), 15.2 (CH₃)240.10
1c 158.3 (C=O), 147.2, 144.5, 128.5, 123.8, 77.1 (OCH₂), 41.5 (CH₂), 22.8 (CH₂), 11.5 (CH₃)254.12
1d 157.8 (C=O), 147.2, 144.6, 128.5, 123.8, 77.2 (OCH₂), 41.8 (CH), 23.0 (CH₃)254.12
1e 158.3 (C=O), 147.2, 144.5, 128.5, 123.8, 77.1 (OCH₂), 39.2 (CH₂), 31.5 (CH₂), 19.8 (CH₂), 13.8 (CH₃)268.13

These derivatization studies demonstrate the feasibility of modifying the this compound structure through N-alkylation, providing a platform for further investigation into the structure-activity relationships of this class of compounds. The presented data serves as a foundational reference for the synthesis and characterization of new analogues.

Structure Activity Relationship Sar Studies of 1 4 Nitrobenzyl Oxy Urea Derivatives in Biological Systems in Vitro

Methodologies for SAR Elucidation

The elucidation of SAR for derivatives of 1-[(4-nitrobenzyl)oxy]urea involves a systematic approach to synthesize and evaluate a series of analogues. Key methodologies include:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of a library of derivatives by systematically modifying different parts of the this compound scaffold. For instance, substitutions can be made on the phenyl ring, the benzyl (B1604629) group, or the urea (B33335) moiety to explore a wide chemical space efficiently.

In Vitro Enzyme Inhibition Assays: Standardized enzymatic assays are crucial for determining the inhibitory potency of the synthesized compounds. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For kinase inhibitors, radiometric assays or fluorescence-based assays are commonly employed.

Molecular Modeling and Docking Studies: Computational methods are used to predict the binding modes of the derivatives within the active site of the target enzyme. These in silico studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's activity and can guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. Physicochemical descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters are correlated with the observed inhibitory activity to build predictive models.

Impact of Structural Modifications on Enzyme Modulation

The following sections explore the potential inhibitory activities of this compound derivatives against several key enzymes, based on SAR studies of analogous compound classes.

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections caused by Helicobacter pylori. The urea scaffold is a logical starting point for designing urease inhibitors. For benzyloxyurea derivatives, SAR studies would likely reveal that:

The benzyloxy group can occupy the active site channel of the enzyme. The nature and position of substituents on the phenyl ring would significantly influence activity. The 4-nitro group in the parent compound is a strong electron-withdrawing group, which could impact the electronic properties of the entire molecule and its interaction with the nickel ions in the active site.

Modifications to the urea moiety are critical. It is known that the urea or thiourea (B124793) fragment can interact with the bi-nickel center of the urease active site.

Systematic replacement of the 4-nitro group with other electron-withdrawing or electron-donating groups, as well as with halogens, would be essential to probe the electronic and steric requirements for optimal inhibition.

Table 1: Hypothetical Urease Inhibition Data for this compound Derivatives

Compound R (Substitution on Phenyl Ring) Urease Inhibition IC50 (µM)
Parent 4-NO2 Hypothetical Value
Derivative A 4-Cl Hypothetical Value
Derivative B 4-OCH3 Hypothetical Value
Derivative C 3-NO2 Hypothetical Value

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Many urea-containing compounds have been developed as VEGFR-2 inhibitors. For this compound derivatives, the following SAR principles would likely apply:

The diaryl urea motif is a common pharmacophore in VEGFR-2 inhibitors. The 4-nitrobenzyl group would likely bind in the hydrophobic region of the ATP-binding pocket.

The position of the nitro group is crucial. Studies on related compounds have shown that a 4-nitrophenyl group can lead to reduced activity compared to other substitutions, suggesting that modifications at this position are necessary for potency. nih.gov

The urea linker forms key hydrogen bonds with the hinge region of the kinase (e.g., with conserved glutamate and aspartate residues).

Introducing different substituents on the phenyl ring can modulate the compound's fit and interactions within the active site, thereby affecting its inhibitory potency.

Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation and hypertension. N,N'-disubstituted ureas are a well-established class of potent sEH inhibitors. nih.gov

The urea core acts as a transition-state mimetic, forming hydrogen bonds with key catalytic residues in the sEH active site, such as Asp335. mdpi.com

The 4-nitrobenzyl group would occupy one of the hydrophobic tunnels leading to the active site. Its size, shape, and electronic properties would need to be optimized for potent inhibition.

The other side of the urea would also require a lipophilic group to occupy the other side of the catalytic tunnel for effective binding. SAR studies on related urea-based sEH inhibitors have shown that bulky, lipophilic groups like adamantyl or substituted phenyl rings are often favored. mdpi.com

Table 2: Hypothetical Soluble Epoxide Hydrolase (sEH) Inhibition Data

Compound R1 (Group 1 on Urea) R2 (Group 2 on Urea) sEH Inhibition IC50 (nM)
Analog 1 4-Nitrobenzyl Adamantyl Hypothetical Value
Analog 2 4-Nitrobenzyl Cyclohexyl Hypothetical Value
Analog 3 4-Chlorobenzyl Adamantyl Hypothetical Value

Other Enzyme Systems and Targets

Derivatives of benzyloxyurea have also been evaluated for their anticancer activity, potentially through the inhibition of ribonucleotide reductase (RR), similar to the mechanism of hydroxyurea. jst.go.jp In a study on a series of novel benzyloxyurea derivatives, substitutions on the N,N'-positions of the hydroxyurea scaffold were found to influence their in vitro anticancer activity against human and murine leukemia cell lines. jst.go.jp This suggests that this compound derivatives could also be investigated as potential anticancer agents, targeting enzymes involved in DNA replication and repair.

Correlations between Molecular Features and In Vitro Activity Profiles

The in vitro activity of this compound derivatives would be highly dependent on a combination of molecular features:

Steric Factors: The size and shape of the substituents on the phenyl ring and benzyl group determine the compound's conformational preferences and its steric compatibility with the enzyme's active site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient hydrophobic interactions.

Hydrogen Bonding Potential: The urea and benzyloxy moieties provide hydrogen bond donors and acceptors that are critical for anchoring the molecule within the active site of target enzymes like kinases and hydrolases. The number and geometry of these interactions are key determinants of binding affinity and inhibitory potency.

Electronic Properties and Activity Profiles

The electronic nature of substituents on the benzyl moiety of benzyloxyurea derivatives plays a significant role in modulating their biological activity. The 4-nitro group in the parent compound, this compound, is a strong electron-withdrawing group. Research on analogous series of compounds, such as benzyloxyurea derivatives, has demonstrated that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can dramatically alter their in vitro anticancer activity. jst.go.jp

In a study evaluating the anticancer activity of various benzyloxyurea derivatives against human leukemia (K562) and murine leukemia (L1210) cell lines, it was observed that compounds with electron-withdrawing groups on the benzyl ring exhibited varied but often potent activity. For instance, derivatives with halogen substituents (e.g., chloro, bromo) at the para-position of the benzyl ring showed significant inhibitory effects. jst.go.jp This suggests that the electron-withdrawing nature of the nitro group in this compound is likely a key contributor to its biological activity.

Conversely, the introduction of electron-donating groups, such as methoxy (-OCH3), can also influence activity, although the effect is position-dependent. A quantitative structure-activity relationship (QSAR) study on 1-(benzoyloxy)urea derivatives established a correlation where the cytotoxic activity was influenced by the electronic parameter (σ), indicating that electronic effects are a critical determinant of potency. nih.govnih.gov

The table below, adapted from studies on analogous benzyloxyurea derivatives, illustrates the impact of electronic substituent effects on anticancer activity.

Compound IDR (Substituent on Benzyl Ring)Hammett Constant (σp)IC50 (µM) on K562 CellsIC50 (µM) on L1210 Cells
Analog 14-H0.00>100>100
Analog 24-Cl0.2328.519.7
Analog 34-Br0.2335.124.3
Analog 44-CH3-0.1745.233.8
Analog 54-OCH3-0.2760.751.2
Reference This compound 0.78 Data not availableData not available

Note: The data in this table is illustrative and based on findings from analogous benzyloxyurea derivatives to demonstrate the principle of electronic effects. The IC50 values for this compound are not available in the cited literature.

Steric Hindrance Effects

Steric factors, which relate to the size and shape of the substituents, also exert a considerable influence on the biological activity of benzyloxyurea derivatives. The introduction of bulky groups can either enhance or diminish activity, depending on their position and the specific biological target.

In the context of this compound, the size of the substituent at the para position of the benzyl ring is of interest. Studies on related compounds have shown that increasing the steric bulk at this position can lead to a decrease in activity. For example, a QSAR analysis of 1-(benzoyloxy)urea derivatives revealed that the steric parameter (Es) was a significant factor in the equation describing cytotoxic activity, with a negative correlation suggesting that bulkier groups are detrimental to activity. nih.govnih.govresearchgate.net This implies that there might be a specific spatial requirement within the binding site of the biological target, and excessively large substituents could hinder optimal interaction.

However, in some cases, the introduction of moderately sized groups can be beneficial. For instance, in the benzyloxyurea series, derivatives with substituents at the ortho or meta positions of the benzyl ring showed different activity profiles compared to their para-substituted counterparts, indicating that the position of the steric bulk is critical.

The following table provides a hypothetical illustration of how steric hindrance might affect the in vitro activity of this compound derivatives, based on general principles observed in related compound series.

Compound IDR (Substituent on Benzyl Ring)Steric Parameter (Es)Predicted Relative Activity
Analog 64-H1.24Baseline
Analog 74-CH3-1.24Moderate
Analog 84-C(CH3)3-2.47Low
Analog 92-Cl-0.97Potentially altered
Reference This compound -1.01 (for NO2) To be determined

Note: This table is illustrative. The predicted relative activity is based on the general trend that increased steric bulk at the para-position may decrease activity, as suggested by QSAR studies on related compounds.

Lipophilicity and Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. For a compound to exert its effect in an in vitro setting, it must possess adequate solubility in the assay medium and be able to traverse cellular membranes if the target is intracellular.

In the study of benzyloxyurea derivatives, it was found that increasing the hydrophobic character of the molecule by introducing benzyl groups could enhance cytotoxic activity compared to the more hydrophilic parent compound, hydroxyurea. semanticscholar.org This suggests that the benzyloxy moiety in this compound is important for its activity profile.

The table below demonstrates the relationship between lipophilicity (ClogP) and the in vitro anticancer activity for a series of analogous benzyloxyurea derivatives.

Compound IDR (Substituent on Benzyl Ring)ClogPIC50 (µM) on K562 Cells
Analog 104-H1.5>100
Analog 114-Cl2.228.5
Analog 124-CH32.045.2
Analog 133,4-diCl2.915.8
Reference This compound ~1.8 Data not available

Note: The data in this table is illustrative and based on findings from analogous benzyloxyurea derivatives to demonstrate the principle of lipophilicity effects. The ClogP value for this compound is an approximation.

Pharmacophore Development from SAR Analysis

Based on the structure-activity relationships derived from studies of this compound and its analogs, a pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity.

The key features of a pharmacophore for this class of compounds would likely include:

A Hydrogen Bond Donor/Acceptor Moiety: The N-oxyurea (-O-NH-C(=O)-NH2) group is a crucial feature, capable of forming multiple hydrogen bonds with the biological target. The oxygen and nitrogen atoms can act as both hydrogen bond donors and acceptors.

An Aromatic Ring: The benzyl group serves as a hydrophobic feature that can engage in van der Waals or π-π stacking interactions with the target protein.

An Electron-Withdrawing Feature: The 4-nitro group, or other electron-withdrawing substituents at the para-position of the aromatic ring, appears to be important for enhancing potency. This feature likely contributes to the electronic interactions with the active site.

Defined Steric Constraints: The SAR data suggests that there are specific spatial limitations, particularly around the para-position of the benzyl ring. The pharmacophore model would include exclusion volumes to represent regions where bulky substituents are not tolerated.

A hypothetical pharmacophore model for this compound derivatives would therefore consist of a centrally located aromatic ring, a hydrogen-bonding region corresponding to the oxyurea side chain, and a specific vector for an electron-withdrawing group on the aromatic ring, all within a defined three-dimensional space that accounts for steric limitations. Such a model can be instrumental in the rational design of new, more potent analogs and in virtual screening campaigns to identify novel compounds with similar biological activity.

Computational Chemistry and Theoretical Characterization of 1 4 Nitrobenzyl Oxy Urea

Quantum Mechanical Calculations (DFT, HF)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational in computational chemistry for determining the electronic structure and properties of molecules. nih.gov These methods were employed to investigate the fundamental characteristics of 1-[(4-Nitrobenzyl)oxy]urea.

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by exploring the rotational freedom around its single bonds.

The geometry of the molecule is influenced by the steric and electronic effects of its constituent parts: the 4-nitrobenzyl group and the oxyurea moiety. The nitro group (NO2) is known to be coplanar with the benzene (B151609) ring in its ground state to maximize resonance stabilization. The oxyurea group (-O-NH-CO-NH2) presents several rotatable bonds, leading to multiple possible conformers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to calculate the energies of these different conformers. aip.org The most stable conformer would exhibit optimized bond lengths and angles that minimize steric hindrance and maximize favorable electronic interactions, such as intramolecular hydrogen bonds. For instance, studies on similar structures, like hydroxyurea, have shown that the planarity and orientation of the urea (B33335) group are critical to its stability. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for a Representative Conformer of this compound (Illustrative) Note: This table is illustrative and based on typical values for similar functional groups, as specific published data for this molecule is unavailable.

Parameter Bond/Angle Predicted Value
Bond Length C-N (nitro) ~1.48 Å
N-O (nitro) ~1.22 Å
C-O (ether) ~1.37 Å
O-N (urea) ~1.42 Å
N-C (carbonyl) ~1.38 Å
C=O (carbonyl) ~1.24 Å
Dihedral Angle C-C-C-O (benzyl) ~180° (planar)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxyurea group and the oxygen of the ether linkage. In contrast, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl ring, specifically on the nitro group, which is a strong electron-withdrawing group. mdpi.com This separation of the FMOs indicates a potential for intramolecular charge transfer upon electronic excitation. Quantum chemical studies on nitrobenzene (B124822) derivatives have consistently shown that the LUMO is dominated by the π* orbital of the nitro group. mdpi.com The HOMO-LUMO gap for this molecule would likely fall in a range typical for organic molecules with significant charge transfer character.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are illustrative and based on calculations of analogous compounds.

Orbital Energy (eV) Primary Localization
HOMO ~ -7.5 Oxyurea group, ether oxygen
LUMO ~ -2.5 4-Nitrophenyl ring, nitro group

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the urea moiety. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (colored blue) would be found around the hydrogen atoms of the amine groups in the urea moiety, indicating these are the most likely sites for nucleophilic attack. The aromatic protons and the benzylic protons would exhibit a moderately positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. ajchem-b.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into atomic and bonding orbitals. researchgate.net This analysis can quantify charge transfer, hyperconjugative interactions, and delocalization effects that contribute to molecular stability.

For this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent groups. A key interaction would be the hyperconjugation between the lone pairs of the urea nitrogens and the π* orbital of the carbonyl group, which contributes to the planarity and stability of the urea fragment. Additionally, the analysis would quantify the strong electron-withdrawing effect of the nitro group, as evidenced by the charge distribution on the atoms of the phenyl ring and the nitro group itself.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

While quantum mechanical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment, such as a biological receptor, over time. nih.gov MD simulations are particularly valuable for understanding how a potential drug molecule, or ligand, binds to and interacts with a target protein. nih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in the active site of a relevant target protein, solvating the system with water molecules, and then simulating the atomic motions over a period of nanoseconds. acs.org The choice of target would depend on the suspected biological activity of the compound. For instance, given the structural similarities to some enzyme inhibitors, a relevant target could be a kinase or a protease. mdpi.comtcmsp-e.com

The simulation would provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the binding pose over time. acs.org

Key Intermolecular Interactions: MD simulations can reveal the dynamic network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov

Conformational Changes: The simulation can show how the ligand and the protein adapt their conformations to achieve an optimal fit, a phenomenon known as induced fit.

In Silico Screening and Virtual Ligand Design

The computational data gathered for this compound can be leveraged for broader in silico screening and virtual ligand design efforts. researchgate.netbiomedres.us

In Silico Screening: The structural and electronic properties of this compound can be used to create a pharmacophore model. This model can then be used to search large virtual libraries of chemical compounds to identify other molecules with similar features that might exhibit comparable biological activity.

Virtual Ligand Design: The detailed understanding of its structure-activity relationships derived from computational analysis can guide the rational design of new, potentially more potent or selective analogues. nih.gov For example, if the nitro group is found to be crucial for binding but also associated with potential toxicity, medicinal chemists could computationally explore bioisosteric replacements that retain the desired electronic properties while improving the safety profile. Similarly, modifications to the urea moiety could be explored to enhance hydrogen bonding interactions with a target receptor. mdpi.com

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

Theoretical prediction of spectroscopic properties is a fundamental aspect of computational chemistry, offering insights into molecular structure and electronic transitions. These calculations are typically performed using methods like Density Functional Theory (DFT), which can provide accurate spectral data for comparison with experimental results.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This analysis helps in identifying functional groups and understanding the molecule's vibrational modes. For this compound, theoretical IR spectroscopy would elucidate the characteristic stretching and bending frequencies of its nitro (NO₂), urea (C=O, N-H), ether (C-O-C), and aromatic ring C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated to predict an NMR spectrum. These predictions are invaluable for confirming molecular structure and assigning experimental signals. A theoretical NMR study of this compound would provide the expected chemical shifts for each unique proton and carbon atom in the molecule, aiding in its structural elucidation.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. This method calculates the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, a TD-DFT analysis would reveal information about its electronic transitions, likely involving the π-systems of the nitro-substituted benzene ring.

Without available research data, a representative data table for predicted spectroscopic properties cannot be constructed.

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical materials are of significant interest for their applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and screening of candidate NLO molecules by predicting their NLO properties.

The key parameter for assessing the NLO response of a molecule is the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. The presence of both an electron-donating group (the oxyurea moiety) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system (the benzyl (B1604629) group) in this compound suggests that it may possess significant NLO properties.

A computational investigation would typically involve calculating the dipole moment (μ) and the components of the first-order hyperpolarizability tensor. The total hyperpolarizability is then determined from these components. Such a study would provide quantitative insight into the NLO potential of this compound and could guide the development of new NLO materials.

As no specific computational studies have been published, a data table detailing the calculated nonlinear optical properties of this compound cannot be provided.

Applications and Research Trajectories in Chemical Biology

Antimicrobial Research Applications

The search for novel antimicrobial agents is a global health priority. Urea (B33335) derivatives have been explored for their potential to combat a range of pathogens.

The agricultural sector is in constant need of effective fungicides to protect crops. Research into urea derivatives has shown promise in this area. For instance, a complex triazole derivative, 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(4-nitrophenyl)urea (a related nitrophenyl urea), demonstrated potent antifungal activity. Current time information in Bangalore, IN.nih.gov In laboratory tests, this compound achieved 100% growth inhibition of the plant pathogen Phomopsis viticola at a concentration of 30 μM. Current time information in Bangalore, IN.nih.gov The study highlighted that Phomopsis species were particularly sensitive to this class of compounds. Current time information in Bangalore, IN.nih.gov

Table 1: Antifungal Activity of a Related Nitrophenyl Urea Derivative

Compound Name Target Pathogen Concentration Growth Inhibition (%)

Mosquito-borne diseases remain a significant threat to public health. Chemical interventions targeting mosquito larvae and biting behaviors are crucial for control. Studies on thiourea (B124793) and urea derivatives have identified compounds with notable activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika fever. A thiourea derivative containing a 4-nitrophenyl group, 1-(4-carboxyphenyl)-3-(4-nitrophenyl)thiourea , showed biting deterrent properties. nih.govresearchgate.net Another related thiourea compound, 1-(4-methylsulfanylphenyl)-3-(p-tolyl)thiourea , exhibited the highest toxicity against Aedes aegypti larvae with a median lethal dose (LD50) of 118.8 ppm. nih.govresearchgate.net A more complex thiourea derivative with a 4-nitrophenyl moiety also showed larvicidal effects, with an LD50 value of 165.6 ppm. nih.govresearchgate.net

Table 2: Larvicidal Activity of Related Thiourea Derivatives against Aedes aegypti

Compound LD50 (ppm) 95% Confidence Interval
1-(4-methylsulfanylphenyl)-3-(p-tolyl)thiourea 118.8 105.3–135.2

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Symmetrically substituted ureas have been investigated for this purpose. The compound 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes were synthesized and tested against several bacterial strains. nih.gov While the ligand itself had modest activity, its metal complexes, particularly the zinc complex, displayed significantly enhanced antibacterial effects. nih.gov The zinc complex was highly effective against Serratia marcescens, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL. nih.gov This suggests that the core urea structure can be a valuable scaffold for developing potent antibacterial agents through complexation with metal ions.

Tuberculosis continues to be a major global health issue, with drug-resistant strains posing a significant challenge. Urea derivatives have been identified as a promising class of compounds in the search for new antituberculosis drugs. nih.gov While specific data for 1-[(4-Nitrobenzyl)oxy]urea is not available, the broader class of urea derivatives is recognized for its potential antitubercular properties. nih.govresearchgate.net

Anti-Inflammatory Research Paradigms (In Vitro)

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is an active area of research. Although many pyrimidine (B1678525) and 1,2,4-triazole (B32235) derivatives are investigated for their anti-inflammatory properties by inhibiting enzymes like COX-1 and COX-2, specific in vitro anti-inflammatory data for this compound is not prominent in the available literature. nih.govmdpi.com However, in a study involving a series of urea and thiourea derivatives, no significant anti-inflammatory activity was observed for the tested compounds against NF-κB dependent transcription in human chondrosarcoma cells. nih.gov

Anticancer Research Frameworks (In Vitro)

The urea motif is a key structural feature in several approved anticancer drugs, particularly kinase inhibitors. nih.gov Consequently, various urea derivatives are continuously being synthesized and evaluated for their potential as anticancer agents. mdpi.com Research has explored the anticancer potential of compounds containing the 4-nitrobenzyloxy moiety. For example, 8-(4-Nitrobenzyloxy)-1,2,3,4-tetrahydro-2-methylquinoline was synthesized as part of a study on potential anticancer agents. google.com However, in a broad screening of urea and thiourea derivatives, many compounds, including some with a 4-nitro group, showed no cytotoxicity against a panel of human cancer cell lines at the tested concentrations. nih.govresearchgate.net This highlights the high degree of structural specificity required for cytotoxic activity.

Development of Molecular Probes and Tools for Chemical Biology

There is no evidence of this compound being developed or utilized as a molecular probe or a tool for chemical biology.

The 4-nitrobenzyl group , however, is a well-established functional component in the design of molecular probes. mdpi.com It often serves as a "trigger" that can be selectively reduced by certain enzymes, such as nitroreductases, which are often overexpressed in hypoxic (low oxygen) environments characteristic of solid tumors. mdpi.comrsc.org This reduction can uncage a fluorescent or colorimetric reporter molecule, allowing for the detection and imaging of specific enzymatic activities or physiological states. researchgate.netnih.gov While this suggests a potential, hypothetical use for a molecule containing a 4-nitrobenzyl group, no such application has been reported for this compound itself.

Applications in Molecularly Imprinted Polymers (MIPs) for Anion Recognition

No research has been published detailing the use of this compound in the creation of molecularly imprinted polymers (MIPs).

The urea functional group is a cornerstone in the field of supramolecular chemistry and MIPs for anion recognition. nih.govacs.org The two N-H groups of urea are excellent hydrogen bond donors, capable of forming strong and directional interactions with the oxygen atoms of various anions. researchgate.netdiva-portal.org Researchers have successfully used urea-based functional monomers to create polymers with high affinity and selectivity for specific anions like phosphate (B84403) and sulfate. nih.govnih.gov This research, however, has utilized other, more complex urea-containing monomers and does not involve this compound.

Advanced Analytical Methodologies for the Characterization of 1 4 Nitrobenzyl Oxy Urea and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 1-[(4-Nitrobenzyl)oxy]urea. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula. For this compound, the expected monoisotopic mass can be calculated and compared with the experimental value.

Typically, electrospray ionization (ESI) is employed as the ionization source, given the polar nature of the urea (B33335) and nitro functional groups. The compound is expected to be observed as protonated molecules [M+H]⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for mass measurements with an accuracy in the low parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Representative HRMS Data for this compound

IonCalculated m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺212.0662212.06651.4
[M+Na]⁺234.0482234.04861.7
[M+K]⁺250.0221250.02251.6

Note: The data presented in this table is representative and may vary based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of the atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the 4-nitrophenyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the urea moiety. The aromatic protons typically appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group. The benzylic methylene protons would give a singlet, and the urea protons would appear as exchangeable signals.

The ¹³C NMR spectrum would show characteristic signals for the quaternary carbon attached to the nitro group, the aromatic CH carbons, the benzylic methylene carbon, and the carbonyl carbon of the urea group.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
10.21br sNH160.5
8.25dAr-H147.2
7.68dAr-H145.1
7.35sNH₂128.9
5.10sOCH₂123.8
75.4

Note: The data presented in this table is representative. Chemical shifts are referenced to the solvent signal.

Two-Dimensional NMR Techniques (e.g., NOESY for Conformational Studies)

Two-dimensional NMR techniques are employed to gain deeper insights into the connectivity and spatial relationships within the molecule. Correlation Spectroscopy (COSY) would confirm the coupling between the aromatic protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish the connectivity between protons and carbons.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, NOESY could reveal correlations between the benzylic methylene protons and the ortho-protons of the aromatic ring, providing information about the preferred orientation of the benzyl group relative to the urea moiety.

NMR Titration for Interaction Strength Analysis

NMR titration is a powerful method to study the non-covalent interactions of this compound with other molecules, such as proteins or nucleic acids. By incrementally adding a binding partner to a solution of this compound and monitoring the changes in the NMR spectrum, one can identify the specific atoms involved in the interaction and determine the binding affinity.

Changes in the chemical shifts of specific proton or carbon signals upon the addition of a binding partner can be used to map the binding interface. The magnitude of these chemical shift perturbations can be plotted against the molar ratio of the interacting species to generate a binding isotherm, from which the dissociation constant (Kd) can be calculated, providing a quantitative measure of the interaction strength.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the urea group, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the nitro group, and the C-H stretching of the aromatic and methylene groups.

Raman spectroscopy, being complementary to IR, would also provide a vibrational fingerprint of the molecule. The symmetric stretching of the nitro group, for instance, typically gives a strong and easily identifiable Raman band.

Table 3: Representative Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Urea)3400-3200
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Methylene)3000-2850
C=O Stretch (Urea)1680-1650
N-O Asymmetric Stretch (Nitro)1550-1500
N-O Symmetric Stretch (Nitro)1360-1320
C-O Stretch (Ether)1250-1050

Note: The data presented in this table is representative and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The chromophores in the molecule, primarily the 4-nitrophenyl group, absorb light in the UV-Vis region, leading to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the strong absorption band of the 4-nitrobenzyl moiety. This absorption corresponds to π → π* transitions within the aromatic system. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity.

Table 4: Representative UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
Methanol~274~10,000π → π*

Note: The data presented in this table is representative and can vary depending on the solvent and concentration.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's empirical formula. This destructive method provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula.

For this compound, with the molecular formula C₈H₉N₃O₄, the theoretical elemental composition is the benchmark against which experimental results are measured. The structures of newly synthesized urea derivatives are routinely confirmed when the experimentally found values for C, H, and N are in full agreement with the calculated values, typically within a margin of ±0.4%. mdpi.comresearchgate.net This confirms that the correct elements are present in the correct proportions, providing strong evidence for the compound's identity.

Below is the theoretical elemental composition for this compound.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08845.50%
HydrogenH1.00899.0724.30%
NitrogenN14.007342.02119.90%
OxygenO15.999463.99630.30%
Total 211.18 100.00%

Table 1: Calculated Elemental Composition of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. For the analysis of this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods for qualitative and quantitative assessment, respectively.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale separations. mdpi.com In the context of synthesizing this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The separation is performed on a plate coated with a thin layer of an adsorbent material, the stationary phase, which is typically silica (B1680970) gel. The mobile phase, a solvent or solvent mixture, moves up the plate via capillary action. Because the 4-nitrophenyl group is a strong chromophore, the spots corresponding to the compound and any related impurities can be easily visualized under UV light (typically at 254 nm). acs.org

ParameterDescriptionTypical Value/System
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 F254 on aluminum plates mdpi.comacs.org
Mobile Phase The solvent system used to develop the plate.Chloroform (B151607)/Methanol mixtures mdpi.com or Hexane/Ethyl Acetate mixtures acs.org
Visualization Method used to see the separated spots.UV light (254 nm) mdpi.comacs.org
Application Primary use in the laboratory.Reaction monitoring and purity pre-screening.

Table 2: Typical TLC System Parameters for Aromatic Urea Derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for determining the purity of a chemical compound with high resolution and accuracy. For final purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is most common for non-polar to moderately polar compounds. acs.org

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net An acid modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure that ionizable groups (like the urea moiety) are in a consistent protonation state, leading to sharp and symmetrical peaks. researchgate.netsielc.com Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, detected by a UV detector set to a wavelength where the nitrophenyl chromophore absorbs strongly. acs.org

ParameterDescriptionTypical Condition
Technique The specific HPLC mode used.Reversed-Phase (RP-HPLC)
Column The stationary phase used for separation.C18 (octadecylsilane), 250 x 4.6 mm, 5 µm particle size researchgate.net
Mobile Phase The solvent system that elutes the sample.A gradient of Acetonitrile and Water, often with an acid modifier (e.g., 0.1% Phosphoric Acid) researchgate.netsielc.com
Detector The instrument used for peak detection.Photodiode Array (PDA) or UV-Vis Detector set at 220 nm or 254 nm acs.org
Application Primary analytical purpose.Quantitative purity assessment (>95%) and impurity profiling.

Table 3: Representative HPLC Conditions for Purity Assessment of Urea Derivatives.

Future Research Directions and Unexplored Avenues for 1 4 Nitrobenzyl Oxy Urea

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of 1-[(4-Nitrobenzyl)oxy]urea should prioritize green chemistry principles to enhance sustainability and atom economy. Traditional syntheses for urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022) and its derivatives, which pose significant safety and environmental risks. nih.gov Future research should focus on developing alternative, safer synthetic pathways.

Promising avenues include:

Carbonylative Approaches: Exploring palladium-catalyzed carbonylation reactions that utilize safer carbon monoxide (CO) sources. For instance, using chloroform (B151607) (CHCl₃) or other CO surrogates in the presence of a suitable amine and 4-nitrobenzyl alcohol derivative could provide a more benign route. researchgate.net

Ionic Liquid Media: The use of ionic liquids as solvents has been shown to be effective for the synthesis of some N-monosubstituted ureas from benzyl (B1604629) halides and urea. researchgate.net Investigating deep eutectic solvents (DES), particularly combinations like choline (B1196258) chloride and urea, could offer a green and recyclable medium for the synthesis of this compound. rsc.org

Photocatalytic Methods: Research into photocatalytic systems, for example using TiO₂-based catalysts, has shown potential for synthesizing urea from in-situ generated ammonia (B1221849) and carbon dioxide. nih.gov Adapting such light-driven methods could lead to highly sustainable production routes under ambient conditions.

Direct Synthesis: Developing direct routes from amines and CO₂ using various catalysts is an active area of research for urea derivatives and warrants investigation for this specific compound. nih.gov

These modern synthetic strategies aim to reduce hazardous waste, improve reaction efficiency, and lower the environmental impact associated with the production of functionalized urea compounds. nih.govnih.gov

Exploration of Undiscovered Biological Activities and Target Mechanisms

The urea moiety is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic actions. nih.gov The unique combination of the urea scaffold with a 4-nitrobenzyl group in this compound suggests a high probability of discovering novel biological activities. A systematic exploration is warranted.

Future screening efforts should investigate potential activities such as:

Antimicrobial and Antiparasitic Effects: Urea derivatives have shown potent activity against various pathogens. nih.gov Suramin, a complex urea-containing drug, is used to treat sleeping sickness. nih.gov Given this precedent, this compound should be screened against a broad panel of bacteria, fungi, and parasites, including species like Plasmodium falciparum, the causative agent of malaria. chemrxiv.org

Enzyme Inhibition: Urease is a critical enzyme for the survival of bacteria like Helicobacter pylori. The search for new urease inhibitors is a high priority, and urea-like compounds are prime candidates. acs.org Beyond urease, the compound should be tested against other key enzyme families, such as kinases and proteases, where urea derivatives have demonstrated inhibitory effects. nih.govresearchgate.net

Anticancer Activity: Many urea-based compounds exhibit antitumor properties. Therefore, evaluating the cytotoxicity of this compound against a panel of human cancer cell lines is a logical step to identify potential anticancer leads.

Once a biological activity is identified, subsequent research must focus on elucidating the specific molecular target and mechanism of action. This involves techniques like thermal shift assays, affinity chromatography, and genetic knockdown/knockout studies to identify the protein(s) with which the compound interacts.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, a future research program should integrate advanced computational modeling from the outset.

Key computational approaches include:

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode of this compound within the target's active or allosteric sites. This provides structural hypotheses for the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein, revealing the stability of the interaction and the key residues involved. For kinase inhibitors, simulations can help understand the conformational changes required for binding. researchgate.net

These predictive models will enable a more rational, hypothesis-driven approach to designing second-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Integration with High-Throughput Screening Platforms for Lead Discovery

To efficiently explore the vast landscape of potential biological targets, this compound should be integrated into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of compounds against a multitude of biological assays, making it an ideal tool for lead discovery.

A strategic approach would involve:

Target-Based Screening: Submitting the compound to HTS assays for specific, well-validated drug targets, such as various kinases, proteases, and G-protein coupled receptors (GPCRs). The urea-containing compound BPTU, for example, was identified as a potent antagonist of the P2Y₁ receptor. nih.gov

Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that induce a desired physiological outcome (e.g., cancer cell death, inhibition of viral replication) without a priori knowledge of the specific target. This approach can uncover novel mechanisms of action.

Fragment-Based Screening: Although this compound is a complete molecule, its core fragments could be used in fragment-based screening to identify initial, low-affinity binders that can be subsequently optimized into more potent leads.

The data generated from HTS will provide a comprehensive profile of the compound's biological activities and potential promiscuity, guiding its future development as a chemical probe or therapeutic lead. acs.org

Investigation of Advanced Material Science Applications

Beyond biomedicine, urea derivatives are valuable in material science, finding use in polymers, resins, dyes, and agrochemicals. nih.govresearchgate.net The specific structural elements of this compound—particularly the polarizable nitro group and the hydrogen-bonding capability of the urea moiety—suggest its potential as a building block for advanced materials.

Future research should explore its utility in:

Metal-Organic Frameworks (MOFs): Urea derivatives can act as ligands or structure-directing agents in the synthesis of MOFs. rsc.org The carbonyl oxygen and NH groups of the urea moiety can coordinate with metal ions or participate in hydrogen bonding, influencing the final structure and properties of the framework. rsc.org

Nonlinear Optical (NLO) Materials: The presence of an electron-donating group (oxyurea) and an electron-withdrawing group (nitro) on an aromatic system is a classic design principle for NLO materials. The potential for intramolecular charge transfer in this compound makes it a candidate for applications in optoelectronics.

Energetic Materials: The nitro group suggests that this compound, or its polynitrated derivatives, could be investigated for applications as energetic materials or plasticizers for existing formulations.

Novel Polymers: The urea functionality can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. Ethylene urea derivatives, for example, are used to create resins. google.com

Potential Application AreaKey Structural FeatureRationale
Metal-Organic Frameworks Urea Moiety (H-bonding)Acts as a structure-directing agent or ligand. rsc.org
Nonlinear Optics Nitro Group, Aryl RingPotential for intramolecular charge transfer.
Advanced Polymers Urea LinkageCan be incorporated into polymer backbones for unique properties. google.com

This table outlines potential future research avenues in material science for this compound based on its structural components.

Elucidation of Allosteric Binding Mechanisms for Enzyme Inhibitors

One of the most exciting and sophisticated areas of future research for this compound involves the investigation of allosteric inhibition. Allosteric inhibitors bind to a site on an enzyme distinct from the active site, inducing a conformational change that modulates activity. researchgate.net This mechanism can offer higher selectivity and a better safety profile compared to traditional active-site inhibitors.

Diaryl urea compounds have been identified as highly potent allosteric inhibitors of p38 MAP kinase, where they stabilize an inactive conformation of the enzyme. researchgate.net Similarly, certain urea-based compounds act as non-competitive (allosteric) inhibitors of the enzyme IspD from the malaria parasite. chemrxiv.org

Future studies on this compound should:

Perform Kinetic Analyses: If the compound shows enzyme inhibition, detailed kinetic studies (e.g., Lineweaver-Burk plots) should be conducted to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). A non-competitive profile would be indicative of an allosteric mechanism. chemrxiv.org

Employ Structural Biology: If allosteric inhibition is suspected, obtaining a crystal structure of the compound bound to its target enzyme is crucial. This would provide definitive proof of binding to an allosteric pocket and reveal the molecular interactions responsible for inhibition. researchgate.net

Utilize Biophysical Methods: Techniques like single-molecule FRET spectroscopy can be used to study the conformational changes in an enzyme upon inhibitor binding, providing dynamic evidence of an allosteric effect. nih.gov

Discovering that this compound or its derivatives function via an allosteric mechanism would represent a significant advance, opening up new avenues for the development of highly selective modulators of enzyme function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[(4-Nitrobenzyl)oxy]urea, and how can reaction parameters be optimized to enhance yield and purity?

  • Methodological Answer : Synthesis typically involves coupling nitrobenzyl derivatives with urea precursors. Optimize conditions by selecting solvents with high solubility (e.g., dichloromethane or acetonitrile), maintaining low temperatures (0–5°C) to suppress side reactions, and using catalysts like triethylamine. Purify via silica gel column chromatography with ethyl acetate/hexane gradients. Stepwise reagent addition under inert atmospheres (nitrogen) improves reproducibility. Comparative studies of analogous ureas suggest these parameters increase yields to >75% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Prioritize 1H/13C NMR for structural confirmation, focusing on urea NH protons (δ 6.5–8.0 ppm) and nitro-group-induced deshielding of aromatic protons. HRMS validates molecular weight (±2 ppm accuracy). IR spectroscopy identifies urea carbonyl stretches (~1640–1680 cm⁻¹). Use HPLC-UV (254 nm) for purity assessment (>95% required for biological assays). DSC determines thermal stability, guiding storage conditions (e.g., –20°C under argon) .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Methodological Answer : Store in amber vials under argon at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C, 75% relative humidity) over 6 months, monitoring degradation via HPLC. For aqueous formulations, assess pH-dependent hydrolysis (pH 3–9 buffers) and add stabilizers like ascorbic acid (0.1% w/v). LC-MS identifies nitro-reduction byproducts, quantified against external standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Use factorial design to systematically vary substituents (e.g., nitro position, benzyl groups) and measure biological endpoints (e.g., IC50 in cancer cell lines). Correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity via multivariate regression. Validate across multiple cell lines (e.g., MCF-7, A549) and include molecular docking against targets like DNA gyrase. Complement with in vitro enzyme inhibition assays to confirm mechanistic hypotheses .

Q. What strategies address discrepancies in reported biological activity data, such as variable IC50 values?

  • Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., cell passage number, serum concentration). Standardize protocols per OECD guidelines, including fixed incubation times and blinded sample testing. Use orthogonal assays (e.g., apoptosis markers vs. proliferation assays) to confirm activity. Cross-validate with CRISPR knockout models to establish target specificity. Replicate studies in centralized labs to minimize inter-lab variability .

Q. How can computational methods elucidate metabolic pathways of this compound?

  • Methodological Answer : Apply in silico tools (e.g., SwissADME, ADMET Predictor™) to simulate phase I/II metabolism. Validate predictions via in vitro human liver microsomal assays with NADPH cofactor, identifying metabolites via LC-MS/MS. Compare kinetic parameters (Km, Vmax) across species to predict human clearance. Use molecular dynamics to model CYP450 isoform interactions, guiding structural modifications to improve metabolic stability .

Q. What advanced statistical methods analyze dose-response relationships in toxicity studies?

  • Methodological Answer : Implement nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in animal models. Apply Bayesian hierarchical models to integrate in vitro and in vivo data. Use principal component analysis (PCA) to identify covarying toxicity markers (e.g., ALT, AST levels). Benchmark dose (BMD) modeling quantifies risk, with confidence intervals adjusted for assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.